4-iodo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1136474-31-1): A Strategic Linchpin in Medicinal Chemistry
4-iodo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1136474-31-1): A Strategic Linchpin in Medicinal Chemistry
Executive Summary
In modern drug discovery, the rapid generation of structurally diverse libraries is contingent upon the availability of highly versatile, orthogonal building blocks. 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide (CAS 1136474-31-1) represents a masterclass in rational reagent design[1]. By combining a highly reactive electrophilic handle (aryl iodide) with a masked pharmacophore (PMB-protected sulfonamide), this compound allows medicinal chemists to perform late-stage diversification of complex molecular architectures without compromising the integrity of the sulfonamide functional group.
As of 2026, sulfonamides remain one of the most privileged scaffolds in pharmacology, featuring prominently in FDA-approved therapeutics ranging from carbonic anhydrase inhibitors to COX-2 selective anti-inflammatories[2][3]. This whitepaper provides an in-depth technical analysis of CAS 1136474-31-1, detailing the causality behind its structural design, validated experimental workflows, and its application in accelerating hit-to-lead optimization.
Structural Anatomy & Causal Design
The utility of CAS 1136474-31-1 is derived from its tripartite structural logic. Each functional group serves a distinct, orthogonal purpose in a multi-step synthetic campaign.
-
The 4-Iodo Handle (The Accelerator): Iodine is strategically chosen over bromine or chlorine due to its weaker carbon-halogen bond. This lower bond dissociation energy significantly reduces the activation barrier for the oxidative addition of Palladium(0) species. Consequently, cross-coupling reactions can be executed at lower temperatures with milder bases, preserving sensitive functional groups on the coupling partner.
-
The Sulfonamide Core (The Pharmacophore): The
moiety is a classic bioisostere for carboxylic acids and a potent hydrogen bond donor/acceptor[3]. It is the critical binding determinant for targeting zinc metalloenzymes (like Carbonic Anhydrase) and various kinase pockets. -
The 4-Methoxybenzyl (PMB) Group (The Shield): Primary sulfonamides possess acidic protons (
). Under the basic conditions required for transition-metal catalysis, an unprotected sulfonamide will deprotonate. The resulting anion can coordinate to the metal center (catalyst poisoning) or undergo unwanted Buchwald-Hartwig N-arylation. The PMB group masks this acidity, rendering the nitrogen chemically inert during the cross-coupling phase[4].
Fig 1: Structural anatomy and orthogonal reactivity profile of CAS 1136474-31-1.
Quantitative Data: Physicochemical Properties
To ensure reproducibility and accurate stoichiometric calculations in automated synthesis platforms, the core physicochemical parameters of CAS 1136474-31-1 are summarized below[1].
| Property | Value | Clinical / Synthetic Relevance |
| CAS Number | 1136474-31-1 | Unique identifier for procurement and inventory tracking. |
| Molecular Formula | Base formula for mass spectrometry (MS) calculations. | |
| Molecular Weight | 403.23 g/mol | Required for precise molar equivalent calculations. |
| Exact Mass | 402.9739 Da | Target |
| LogP (Predicted) | ~3.8 | Indicates high lipophilicity; dictates the use of organic solvents (e.g., Dioxane, DMF) in reactions. |
| Hydrogen Bond Donors | 1 (Protected) | Reduced from 2 (unprotected), preventing catalyst poisoning. |
Strategic Workflows & Methodologies
The standard operational lifecycle of this building block involves a two-stage process: structural elaboration via the iodo-handle, followed by the unmasking of the pharmacophore.
Fig 2: Standard two-step synthetic workflow utilizing the protected sulfonamide linchpin.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the expansion of the aryl core. The use of a bidentate ligand (
Self-Validating Logic: Degassing is mandatory. Oxygen in the system will rapidly oxidize
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask, add 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide (1.0 equiv), the desired aryl/heteroaryl boronic acid (1.2 equiv), and
(2.5 equiv). -
Catalyst Addition: Add
(0.05 equiv). -
Solvent Introduction: Add a pre-degassed mixture of 1,4-Dioxane and
(4:1 ratio) to achieve a substrate concentration of 0.2 M. -
Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorously sparge with Argon for 15 minutes.
-
Reaction: Heat the mixture to 80°C under an Argon atmosphere for 4–6 hours.
-
Monitoring: Monitor via LC-MS. The reaction is deemed complete when the starting material mass (
403) is completely consumed, replaced by the mass of the coupled PMB-intermediate. -
Workup: Cool to room temperature, dilute with Ethyl Acetate, wash with brine, dry over anhydrous
, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Global Deprotection of the PMB Group
Once the molecular scaffold is fully assembled, the PMB group must be removed to reveal the biologically active primary sulfonamide[4].
Self-Validating Logic: Acidic cleavage of the PMB ether generates a highly reactive 4-methoxybenzyl carbocation. If left unchecked, this carbocation will electrophilically attack electron-rich aromatic rings within your newly synthesized molecule (Friedel-Crafts alkylation). The addition of Anisole or Triisopropylsilane (TIPS) acts as a sacrificial nucleophile, trapping the carbocation and preventing product degradation.
Step-by-Step Methodology:
-
Preparation: Dissolve the PMB-protected intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
Scavenger Addition: Add Anisole (5.0 equiv) or TIPS (2.0 equiv) to the stirring solution.
-
Acidification: Cool the flask to 0°C. Slowly add Trifluoroacetic acid (TFA) dropwise until the solvent ratio of DCM:TFA is 1:1.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The solution will typically turn a deep red/purple color, indicating the formation of the PMB cation.
-
Monitoring: Stir for 2–12 hours, monitoring by LC-MS until the mass of the protected intermediate is entirely replaced by the mass of the free primary sulfonamide (
Da mass shift). -
Workup: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA. Triturate the resulting crude solid with cold Diethyl Ether to precipitate the pure primary sulfonamide, filtering to collect the final Active Pharmaceutical Ingredient (API).
Applications in Modern Drug Discovery
The deployment of CAS 1136474-31-1 has direct implications in the rapid prototyping of several therapeutic classes:
-
Carbonic Anhydrase (CA) Inhibitors: The primary sulfonamide is the quintessential zinc-binding group (ZBG) for CA enzymes, which are heavily targeted in glaucoma, epilepsy, and hypoxic solid tumors[2]. By utilizing the iodo-handle to attach various lipophilic tails, researchers can rapidly tune the isozyme selectivity (e.g., targeting CA IX over CA II).
-
COX-2 Selective Inhibitors: Celecoxib and its analogs rely on a sulfonamide group to anchor into the hydrophilic side pocket of the COX-2 enzyme[3]. CAS 1136474-31-1 allows for the late-stage divergent synthesis of novel diaryl heterocycles to overcome NSAID-related gastrointestinal toxicity.
-
Antimicrobial Discovery: With the rise of multidrug-resistant bacteria, there is a renewed interest in sulfa-drugs. The orthogonal reactivity of this building block allows for the synthesis of complex, non-traditional sulfonamide architectures that evade established bacterial resistance mechanisms.
References
-
Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode PubMed / National Institutes of Health (NIH)[Link]
-
Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery Journal of the American Chemical Society (ACS)[Link]
- WO2016025359A1 - Processes for the preparation of a bace inhibitor Google P
Sources
- 1. 1136474-31-1|4-Iodo-N-(4-methoxybenzyl)benzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2016025359A1 - Processes for the preparation of a bace inhibitor - Google Patents [patents.google.com]
